5(S),6(R)-11-trans DiHETE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(S),6®-11-trans DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroxy groups at specific positions on the arachidonic acid molecule. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of 5(S),6®-11-trans DiHETE is less common due to the complexity of the enzymatic processes involved. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown potential for scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
5(S),6®-11-trans DiHETE undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form other eicosanoids.
Reduction: Reduction reactions can modify the hydroxy groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its physiological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the hydroxy groups .
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, each with distinct biological activities .
Scientific Research Applications
5(S),6®-11-trans DiHETE has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Researchers study its role in cellular signaling and its effects on cell membrane dynamics.
Medicine: This compound has potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5(S),6®-11-trans DiHETE involves its interaction with specific receptors on cell membranes. It modulates intracellular signaling pathways by influencing the levels of secondary messengers such as calcium ions and nitric oxide. These interactions lead to various physiological effects, including the attenuation of vascular hyperpermeability and the inhibition of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
5(S),11®-DiHETE: Another dihydroxyeicosatetraenoic acid with hydroxy groups at different positions.
5(S)-HETE: A hydroxyeicosatetraenoic acid with a single hydroxy group.
5-oxo-ETE: An oxidized derivative of 5(S)-HETE with potent biological activities.
Uniqueness
5(S),6®-11-trans DiHETE is unique due to its specific hydroxy group positions, which confer distinct biological activities compared to other similar compounds. Its ability to modulate vascular functions and inflammatory responses makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-QLMKOMRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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